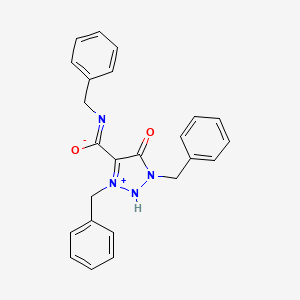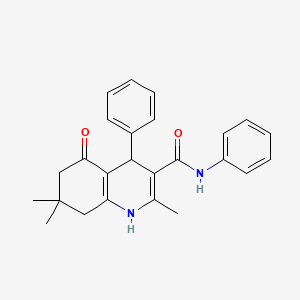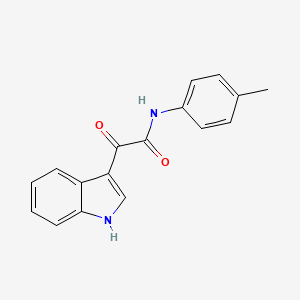
4-((4-(tert-butyl)phenyl)sulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that features a triazole ring, a sulfonyl group, and a fluorophenyl group
Preparation Methods
The synthesis of N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Chemical Reactions Analysis
N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound is used in the development of new materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and sulfonyl-containing compounds. Compared to these, N-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-1H-1,2,3-TRIAZOL-5-YL)-N-(4-FLUOROPHENYL)AMINE is unique due to the presence of both the sulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19FN4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-N-(4-fluorophenyl)-2H-triazol-4-amine |
InChI |
InChI=1S/C18H19FN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H2,20,21,22,23) |
InChI Key |
WGGWKXWYTQYRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN=C2NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)

![4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole](/img/structure/B11045774.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)
![3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)
![4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045808.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045817.png)



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{4-[(3-pyridylmethyl)amino]-3-isothiazolyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B11045849.png)
